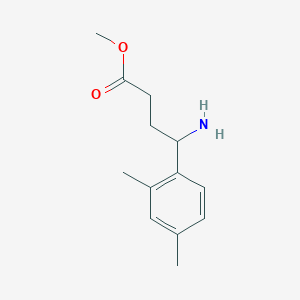

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate

Description

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate is a synthetic organic compound featuring a butanoate ester backbone substituted with an amino group and a 2,4-dimethylphenyl aromatic ring. The compound’s structure combines a methyl ester group, a tertiary amine, and sterically hindered 2,4-dimethylphenyl substituents, which may influence its reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl 4-amino-4-(2,4-dimethylphenyl)butanoate |

InChI |

InChI=1S/C13H19NO2/c1-9-4-5-11(10(2)8-9)12(14)6-7-13(15)16-3/h4-5,8,12H,6-7,14H2,1-3H3 |

InChI Key |

NOEOLPTZADRHBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CCC(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

- Methyl 4-formylbenzoate (or its substituted analogs) is reacted with hydroxylamine to form methyl 4-hydroxyiminomethylbenzoate (oxime intermediate).

- The oxime is then subjected to catalytic hydrogenation in the presence of an alkali (e.g., sodium hydroxide) to yield the corresponding 4-aminomethylbenzoic acid methyl ester.

- This method is applicable to derivatives bearing substituents on the phenyl ring, including methyl groups at the 2 and 4 positions.

Catalyst and Reaction Conditions

- Catalysts: Palladium on carbon (Pd/C) is preferred, with palladium content ranging from 1 to 15% by weight, optimally 5-10%.

- Reaction pressure: Moderate hydrogen pressure of 1 to 15 atm (preferably 5-10 atm).

- Temperature: 30 to 50 °C, with room temperature (~25 °C) being the lower limit for efficient conversion.

- Stirring speed: At least 1200 rpm, optimally between 1200 and 1700 rpm to ensure good mass transfer.

- Alkali concentration: Sodium hydroxide at 0.2 to 1.0 times the weight of the oxime intermediate, ideally 0.5 to 1.0 times.

Advantages

- Lower hydrogen pressure compared to traditional high-pressure methods (>20 atm).

- High yield and purity of the amino ester product.

- Simplified purification by filtration and acidification post-reduction.

- Reduced formation of byproducts such as dimers when alkali concentration is optimized.

Reaction Scheme Summary

| Step | Reagent/Condition | Product |

|---|---|---|

| Oxime formation | Hydroxylamine + methyl 4-formylbenzoate | Methyl 4-hydroxyiminomethylbenzoate |

| Catalytic hydrogenation | Pd/C catalyst, NaOH, H2 (1-15 atm), 30-50°C | Methyl 4-aminomethylbenzoate |

Notes on Reaction Parameters

- Insufficient alkali (<0.2 eq) leads to low conversion and higher byproduct formation.

- Excess alkali (>1.0 eq) reduces hydrogen solubility, decreasing conversion.

- Reaction concentration of oxime intermediate ideally between 8-18% by weight for optimal yield.

- Catalyst removal by filtration and subsequent acidification (e.g., with HCl) yields the pure product.

This method is documented in a detailed patent (WO2011087211A2) and represents a state-of-the-art approach for preparing amino-substituted methyl esters with high efficiency and scalability.

Nucleophilic Substitution of Halomethylbenzoates

Another preparative approach involves nucleophilic substitution reactions:

- Methyl 4-chloromethylbenzoate is reacted with liquid ammonia or ammonium salts.

- This substitution replaces the halogen with an amino group, yielding methyl 4-aminomethylbenzoate derivatives.

- The reaction typically requires controlled temperature and pressure conditions to optimize yield and minimize side reactions.

Though less commonly applied for the specific 2,4-dimethylphenyl substituted compound, this method remains a viable alternative in certain synthetic schemes.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Decarboxylative Blaise Reaction | Uses benzyl cyanides + potassium methyl malonate + ZnCl2 | General procedure, adaptable | Slow reaction, incomplete conversion, long reflux times |

| Catalytic Reduction of Oxime | Oxime intermediate hydrogenated with Pd/C catalyst + NaOH | Moderate pressure, high yield, simple purification | Requires oxime intermediate preparation |

| Nucleophilic Substitution | Halomethylbenzoate + ammonia | Direct amine introduction | Requires halogenated precursors, possible side reactions |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate (hypothetical structure) with structurally related compounds from the evidence, focusing on synthesis, physicochemical properties, and functional differences.

Structural and Functional Differences

Table 1: Key Structural Features and Molecular Data

*Calculated based on molecular formula.

Key Observations:

- Ester Group : The methyl ester in the target compound may confer lower hydrophobicity compared to ethyl esters (e.g., ), influencing solubility and metabolic stability.

- Amino Group Placement: Unlike compounds with secondary amines (e.g., ), the primary amino group in the target compound could enhance hydrogen-bonding interactions, affecting bioavailability.

Physicochemical and Toxicological Properties

Table 3: Predicted and Experimental Properties

Critical Analysis:

- Boiling Point and Density : The target compound’s boiling point and density are expected to be lower than due to its smaller molecular weight and lack of methoxycarbonyl groups.

Biological Activity

Methyl 4-amino-4-(2,4-dimethylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative. Its structure includes an amino group, a methyl ester, and a dimethyl-substituted phenyl group, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological interactions.

The mechanism of action for this compound involves several biochemical pathways:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids, influencing their structure and function.

- Ester Hydrolysis : The ester group can hydrolyze to release the active acid form, which may interact with specific enzymatic targets.

- Modulation of Biochemical Pathways : These interactions can modulate various cellular processes, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

A notable study investigated the compound's effects on breast cancer cells (MDA-MB-231). It was found that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models. In tests conducted on Kunming mice at doses up to 2000 mg/kg, no significant adverse effects were observed . This safety profile is crucial for its consideration in drug development.

Q & A

Q. What advanced techniques elucidate its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.